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difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Bromo-2,6-difluorophenyl)ethanone is a halogenated aromatic ketone with significant

potential as a building block in medicinal chemistry and materials science. Its precise molecular

structure, characterized by a difluorinated phenyl ring bearing both a bromine atom and an

acetyl group, gives rise to a unique electronic and steric profile. Accurate structural confirmation

and purity assessment are paramount for its application in synthesis and drug development,

making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Bromo-2,6-
difluorophenyl)ethanone (CAS: 746630-34-2, Molecular Formula: C₈H₅BrF₂O, Molecular

Weight: 235.03 g/mol ).[1][2][3][4] While a complete set of published experimental spectra is

not readily available, this document, written from the perspective of a Senior Application

Scientist, synthesizes partial experimental data with predictive analysis based on well-

characterized analogous compounds. We will explore the causality behind the spectral features

in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a

robust framework for its identification and characterization.
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Molecular Structure and Atom Numbering
The structural framework and atom numbering scheme used throughout this guide are

presented below. This consistent numbering is key to assigning specific signals to their

corresponding atoms within the molecule.

Caption: Molecular structure and numbering of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Proton (¹H) NMR Spectroscopy Analysis
Proton NMR spectroscopy provides information about the chemical environment of hydrogen

atoms in a molecule. For 1-(4-Bromo-2,6-difluorophenyl)ethanone, the spectrum is expected

to be relatively simple, showing two main signals corresponding to the aromatic protons and

the acetyl methyl protons.

Experimental Data: Partial ¹H NMR data has been reported in the context of its synthesis.[1]

Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

-COCH₃ (H-8) ~2.58 Singlet (s) 3H

Ar-H (H-3, H-5) ~7.16 Multiplet (m) 2H

Interpretation and Rationale:

Acetyl Protons (H-8): The three protons of the methyl group are chemically equivalent and

have no adjacent protons to couple with, hence they appear as a sharp singlet at

approximately 2.58 ppm. This downfield shift from a typical alkane is due to the deshielding

effect of the adjacent carbonyl group.

Aromatic Protons (H-3, H-5): The molecule's symmetry makes the two aromatic protons

chemically equivalent. Their signal appears as a multiplet around 7.16 ppm. The multiplicity

is not a simple doublet as might be expected. Instead, each proton couples to the two

neighboring fluorine atoms. The coupling to the ortho-fluorine (e.g., H-3 to F at C-2) and the

meta-fluorine (H-3 to F at C-6) results in a more complex pattern, often appearing as a triplet

or a doublet of doublets, which can be simplified to a multiplet in lower resolution spectra.
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The chemical environment of these protons is primarily dictated by the ortho-fluorine atoms,

and data from the analogous 1-Bromo-2,6-difluorobenzene confirms this region for the

aromatic signals.[5][6]

Caption: Key proton assignments for 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Carbon-13 (¹³C) NMR Spectroscopy Analysis
¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. For this

compound, the key diagnostic features are the carbonyl carbon signal and the distinct splitting

patterns of the aromatic carbons due to C-F coupling. As no direct experimental spectrum is

published, the following is a predictive analysis based on established chemical shift principles

and data from analogous structures like 1-bromo-2,6-difluorobenzene.[5]

Predicted ¹³C NMR Data:
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Signal Assignment
Predicted Shift (δ)
ppm

Predicted
Multiplicity (due to
C-F coupling)

Key Rationale &
Notes

-COCH₃ (C-8) 28 - 32 Singlet (s)
Typical range for an

acetyl methyl carbon.

C-Br (C-4) 115 - 120 Triplet (t)

Upfield shift due to

heavy atom effect of

Br. Exhibits a small

³JCF coupling.

C-H (C-3, C-5) 112 - 118
Doublet of Doublets

(dd) or Triplet (t)

Shielded by ortho-F.

Shows significant

²JCF coupling (~15-25

Hz) and ⁴JCF

coupling.

C-CO (C-1) 125 - 135 Triplet (t)

The ipso-carbon

attached to the acetyl

group. Exhibits ²JCF

coupling to the two

ortho-F atoms.

C-F (C-2, C-6) 158 - 164
Doublet of Doublets

(dd)

Highly deshielded by

attached F. Dominated

by a very large ¹JCF

coupling (~250-265

Hz) and smaller ²JCF

coupling.

C=O (C-7) 192 - 198 Triplet (t)

Typical range for an

aryl ketone. May show

small ³JCF coupling to

the ortho-F atoms.

Interpretation and Rationale:
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C-F Coupling: The most powerful diagnostic tool in this spectrum is the carbon-fluorine

coupling. The carbons directly bonded to fluorine (C-2, C-6) will exhibit a very large one-bond

coupling constant (¹JCF), splitting their signal into a doublet. Since they also couple to the

other fluorine atom across two bonds, the signal will appear as a doublet of doublets. Other

carbons in the ring will show smaller couplings over two, three, or four bonds, providing

invaluable information for unambiguous signal assignment.

Substituent Effects: The electron-withdrawing fluorine atoms strongly deshield the carbons

they are attached to (C-2, C-6), shifting them significantly downfield. The bromine atom at C-

4 has a less pronounced effect on the chemical shift compared to fluorine. The acetyl group's

carbonyl carbon is the most downfield signal, as expected.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy identifies the functional groups present in a molecule by detecting their

characteristic vibrational frequencies. The spectrum of 1-(4-Bromo-2,6-
difluorophenyl)ethanone will be dominated by absorptions from the carbonyl group, the

carbon-fluorine bonds, and the aromatic ring. The analysis below is based on typical

frequencies for these functional groups, referencing the spectrum of 1-(4-

bromophenyl)ethanone where appropriate.[7][8]

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Weak Aliphatic C-H Stretch (-CH₃)

~1705 - 1690 Strong C=O Stretch (Aryl Ketone)

~1600 - 1550 Medium Aromatic C=C Stretch

~1300 - 1200 Strong C-F Stretch

~600 - 500 Weak C-Br Stretch

Interpretation and Rationale:
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Carbonyl Stretch: The most prominent peak will be the strong, sharp absorption for the C=O

stretch of the ketone, expected around 1700 cm⁻¹. Conjugation with the aromatic ring slightly

lowers this frequency compared to a simple aliphatic ketone.

Carbon-Fluorine Stretches: The presence of two C-F bonds will give rise to one or more very

strong absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

This is a highly characteristic feature for fluorinated aromatic compounds.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, enabling determination of the molecular weight and structural features. The

presence of a single bromine atom is the most defining feature of the mass spectrum.

Predicted Mass Spectrum Fragmentation:

m/z Value Relative Intensity Proposed Fragment

234 / 236 High (1:1 ratio) [M]⁺ and [M+2]⁺ Molecular Ion

219 / 221 Medium (1:1 ratio)
[M - CH₃]⁺ (Loss of a methyl

radical)

191 / 193 Medium (1:1 ratio)
[M - COCH₃]⁺ (Loss of the

acetyl group)

43 High [CH₃CO]⁺ (Acylium ion)

Interpretation and Rationale:

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal

natural abundance (~50.7% and ~49.3%, respectively). Consequently, any fragment

containing one bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z

units, with a characteristic intensity ratio of approximately 1:1. The molecular ion peak for 1-
(4-Bromo-2,6-difluorophenyl)ethanone will therefore be a doublet at m/z 234 (containing

⁷⁹Br) and m/z 236 (containing ⁸¹Br). This pattern is a definitive indicator of the presence of a

single bromine atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1376296?utm_src=pdf-body
https://www.benchchem.com/product/b1376296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Fragmentation Pathways: The most common fragmentation pathways for

acetophenones are alpha-cleavage events.

Loss of the methyl group: Cleavage of the C-C bond between the carbonyl and the methyl

group results in the formation of a stable acylium ion at m/z 219/221.

Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the

aromatic ring yields a characteristic base peak at m/z 43, corresponding to the [CH₃CO]⁺

fragment.

[C₈H₅BrF₂O]⁺˙
m/z 234/236

[C₇H₂BrF₂O]⁺
m/z 219/221

- •CH₃

[CH₃CO]⁺
m/z 43

- •C₆H₂BrF₂

[C₆H₂BrF₂]⁺
m/z 191/193

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data discussed.

Instrument parameters should be optimized by the operator for the specific sample and

equipment.

1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Bromo-2,6-
difluorophenyl)ethanone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃,
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DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument for the specific solvent and probe.

¹H NMR Acquisition:

Acquire a standard single-pulse proton spectrum.

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

Use a 30-45 degree pulse angle with a relaxation delay (d1) of 1-2 seconds.

Collect 16-32 scans for good signal-to-noise.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Switch the probe to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220-240 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-

noise, as ¹³C has low natural abundance.

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at

77.16 ppm).

2. IR Spectroscopy (FTIR-ATR)

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance

(ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR

crystal.
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Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal and apply pressure using the anvil to ensure good

contact.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

The resulting spectrum should be automatically ratioed against the background and

displayed in transmittance or absorbance.

3. Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent like dichloromethane or ethyl acetate.

Gas Chromatography (GC) Method:

Use a standard non-polar capillary column (e.g., DB-5ms).

Set the injector temperature to 250°C.

Program the oven temperature with an initial hold at 50°C for 1-2 minutes, followed by a

ramp of 10-20°C/min up to 280-300°C.

Use helium as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Method:

Use Electron Ionization (EI) at a standard energy of 70 eV.

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key

fragments.
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Inject 1 µL of the sample solution and begin data acquisition. The mass spectrum will be

recorded for the compound as it elutes from the GC column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-(4-BroMo-2,6-difluoro-phenyl)-ethanone CAS#: 746630-34-2 [m.chemicalbook.com]

2. 746630-34-2|1-(4-Bromo-2,6-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]

3. 746630-34-2 | MFCD22570410 | 1-(4-Bromo-2,6-difluorophenyl)ethanone
[aaronchem.com]

4. 1-(4-Bromo-2,6-difluorophenyl)ethanone | 746630-34-2 [sigmaaldrich.com]

5. spectrabase.com [spectrabase.com]

6. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic data for 1-(4-Bromo-2,6-
difluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376296#spectroscopic-data-for-1-4-bromo-2-6-
difluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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